![molecular formula C15H18F2N4OS B2683592 4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 790270-93-8](/img/structure/B2683592.png)
4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
Structural and Theoretical Analysis Research on derivatives of 1,2,4-triazoles, which share a structural relationship with the specified compound, has been focused on understanding the intermolecular interactions and their implications on molecular packing. These studies have utilized methods like single crystal X-ray diffraction and computational procedures to evaluate the role of interactions such as C-H…F, C-H…S, and π … π in the crystalline solid state (R. Shukla et al., 2017).
Antifungal and Antibacterial Agents Derivatives of 1,2,4-triazoles have been synthesized and evaluated for their in vitro antifungal activities. These compounds have shown varying degrees of efficacy against pathogens such as Cryptococcus neoformans, Aspergillus niger, and Candida albicans, indicating their potential as antifungal agents (J. Sangshetti & D. Shinde, 2011). Additionally, studies have explored the synthesis of triazole derivatives for antimicrobial activities, revealing promising results against various microorganisms and suggesting their application as antimicrobial agents (Hacer Bayrak et al., 2009).
Cancer Research The anti-neoplastic activity of triazole derivatives against cancer models has been a subject of study. These compounds have been tested for their effectiveness in inhibiting tumor growth, with certain derivatives showing significant anticancer activity against Dalton’s Lymphoma Ascitic in mice. The research suggests these compounds could be explored further for their therapeutic potential in cancer treatment (K. Arul & A. Smith, 2016).
Molecular Docking and EGFR Inhibition The study of benzimidazole derivatives bearing 1,2,4-triazole in the context of cancer research has included molecular docking to understand the interaction with the epidermal growth factor receptor (EGFR) binding pocket. These analyses help in identifying potential anti-cancer properties of triazole derivatives, indicating their relevance in the development of cancer therapeutics (A. Karayel, 2021).
Corrosion Inhibition Triazole derivatives have also been investigated for their application as corrosion inhibitors. The effectiveness of these compounds in protecting mild steel in hydrochloric acid solutions has been demonstrated, highlighting their potential in industrial applications to prevent corrosion (K. R. Ansari, M. Quraishi, & Ambrish Singh, 2014).
Propiedades
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4OS/c16-14(17)22-12-6-4-11(5-7-12)21-13(18-19-15(21)23)10-20-8-2-1-3-9-20/h4-7,14H,1-3,8-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAHJJOVKVCGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

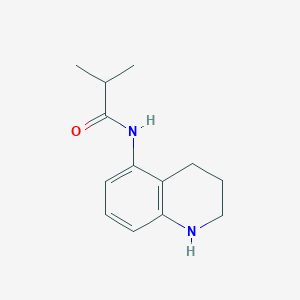
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683511.png)
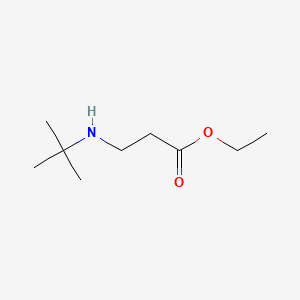
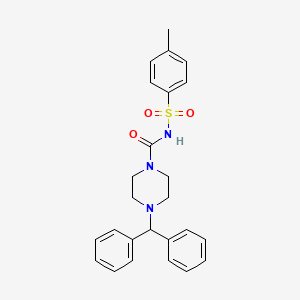
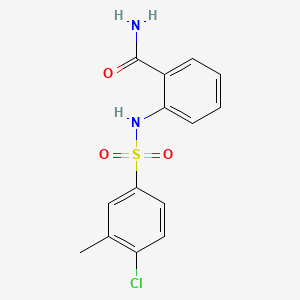
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2683520.png)
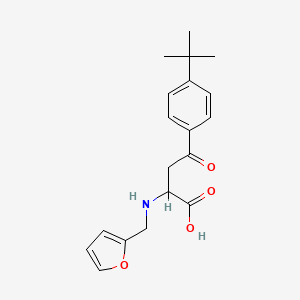
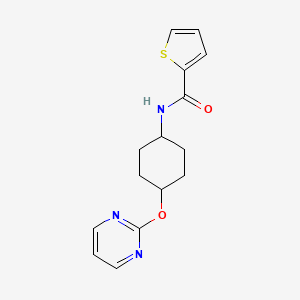
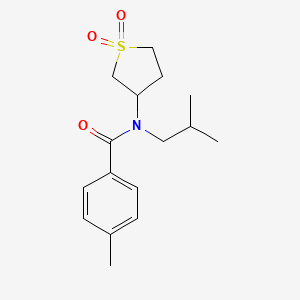
![2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2683524.png)
![N-(2-methoxyphenyl)-2-(9-methyl-2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2683525.png)
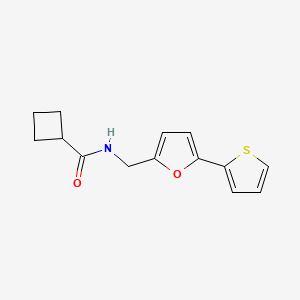
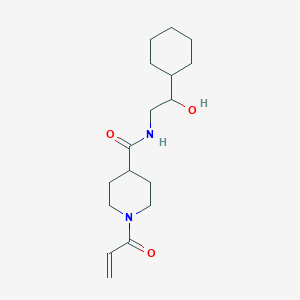
![3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide](/img/structure/B2683532.png)